Physicochemical Profiling and Synthetic Applications of[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol
Physicochemical Profiling and Synthetic Applications of[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol
As a Senior Application Scientist, I frequently encounter the need to balance lipophilicity, metabolic stability, and target-specific binding in lead optimization. The incorporation of highly functionalized aromatic building blocks is a cornerstone of modern drug discovery and agrochemical development. This technical guide provides an in-depth analysis of [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol (CAS: 1003843-94-4), a privileged scaffold that masterfully combines an electron-deficient aromatic core with a versatile benzylic alcohol handle.
Molecular Architecture & Physicochemical Profiling
The utility of[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol stems from its unique tri-substituted benzene architecture. Each functional group serves a distinct, synergistic purpose in molecular design:
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Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group (-I, -M effects) significantly enhances the overall lipophilicity (LogP) of the molecule. More importantly, it acts as a metabolic shield. By deactivating the aromatic ring, it prevents oxidative degradation (such as hydroxylation by Cytochrome P450 enzymes) at the meta and para positions.
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Methanesulfonyl Group (-SO₂CH₃): While also electron-withdrawing, the sulfone moiety introduces a strong dipole moment and acts as a rigid, directional hydrogen-bond acceptor. This is highly sought after in kinase inhibitor design, where the sulfone oxygens frequently engage in critical hydrogen bonding with the kinase hinge region.
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Benzylic Alcohol (-CH₂OH): This serves as the primary synthetic vector. It provides a reactive site for downstream functionalization, allowing the entire scaffold to be appended to larger molecular frameworks.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound, sourced from authoritative chemical databases including [1] and[2].
| Property | Value |
| CAS Number | 1003843-94-4[1] |
| Molecular Formula | C₉H₉F₃O₃S[3] |
| Molecular Weight | 254.23 g/mol [1] |
| Monoisotopic Mass | 254.02245 Da[2] |
| Physical Form | Solid[4] |
| Storage Temperature | 4°C (Dry, well-ventilated)[4] |
| Hydrogen Bond Donors | 1 (-OH) |
| Hydrogen Bond Acceptors | 3 (-SO₂, -OH) |
| Topological Polar Surface Area (TPSA) | ~62.75 Ų (Calculated) |
Synthesis Workflow & Mechanistic Insights
The most robust method for synthesizing this building block involves an Ullmann-type copper-catalyzed cross-coupling reaction. According to validated protocols from [5], the target is synthesized from (3-bromo-5-(trifluoromethyl)phenyl)methanol and sodium methanesulfinate.
Experimental Protocol: Copper-Catalyzed Sulfonylation
Objective: Synthesize [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol via C-S bond formation.
Reagents:
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(3-bromo-5-(trifluoromethyl)phenyl)methanol (CAS 172023-97-1): 2.0 mmol (613 mg)
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Sodium methanesulfinate (CAS 20277-69-4): 2.4 - 3.0 mmol (Excess)
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Copper(I) iodide (CuI): 0.2 mmol (10 mol%)
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L-proline sodium salt: 0.4 mmol (55 mg, 20 mol%)
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Anhydrous Dimethyl Sulfoxide (DMSO): 5-10 mL
Step-by-Step Methodology:
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Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl bromide, sodium methanesulfinate, CuI, and L-proline sodium salt.
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Solvent Addition: Evacuate the tube and backfill with inert gas (Nitrogen or Argon) three times. Add anhydrous DMSO via syringe.
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Causality: DMSO is explicitly chosen as a polar aprotic solvent. It is required to completely dissolve the ionic sodium methanesulfinate salt and stabilize the highly polar transition states inherent in the catalytic cross-coupling cycle.
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Heating & Coupling: Seal the tube and heat the reaction mixture to 95°C in an oil bath for 20 hours[5].
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Causality: The L-proline sodium salt acts as a crucial bidentate N,O-ligand. It coordinates with the Cu(I) center, preventing its disproportionation into inactive Cu(0) and Cu(II) species. Furthermore, this coordination significantly lowers the activation energy required for the challenging oxidative addition of the electron-deficient aryl bromide bond.
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Workup: Cool the reaction to room temperature. Dilute the mixture with water to quench the reaction and extract three times with ethyl acetate.
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Purification: Wash the combined organic layers thoroughly with brine (to remove residual DMSO), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (hexane/ethyl acetate gradient) to afford the target compound. Expected yield: ~69% [5].
Synthesis and reactivity of[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol.
Reactivity & Downstream Applications
The true value of[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol lies in its downstream reactivity. The primary benzylic alcohol can be manipulated through two primary pathways to build complex pharmaceutical libraries:
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Benzylic Activation: The hydroxyl group can be readily converted into a superior leaving group (e.g., a mesylate, tosylate, or halide) using reagents like Thionyl Chloride (SOCl₂) or Tosyl Chloride (TsCl). This activated intermediate can then undergo rapid Sₙ2 displacement with various nucleophiles (amines, thiols, alkoxides) to append the fluorinated/sulfonylated core to a target pharmacophore.
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Oxidation: The alcohol can be selectively oxidized to the corresponding benzaldehyde using Manganese Dioxide (MnO₂) or to the benzoic acid using Potassium Permanganate (KMnO₄). The resulting aldehyde is an excellent substrate for reductive amination or Wittig olefination.
The versatility of this scaffold is reflected in the patent literature. According to , compounds sharing this exact framework have appeared in over 23 distinct patent applications[2], underscoring its status as a highly sought-after motif in modern drug discovery.
References
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Title: C9H9F3O3S - Explore - PubChemLite Source: PubChemLite (University of Luxembourg) URL: [Link]
Sources
- 1. 100*44 | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - CoS - Explore [pubchemlite.lcsb.uni.lu]
- 3. [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol_1003843-94-4_B485720_ãè±èæ ååç½ã [gjbzwz.com]
- 4. [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol | 1003843-94-4 [sigmaaldrich.com]
- 5. 20277-69-4 | Sodium methanesulfinate | Inorganic Salts | Ambeed.com [ambeed.com]
